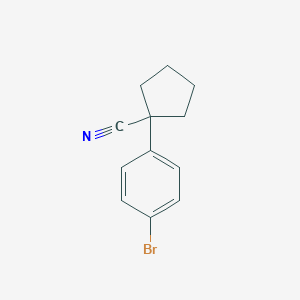

1-(4-Bromophenyl)cyclopentanecarbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)cyclopentane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHJLQZXHOLSBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398403 | |

| Record name | 1-(4-BROMOPHENYL)CYCLOPENTANECARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143328-19-2 | |

| Record name | 1-(4-Bromophenyl)cyclopentanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143328-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-BROMOPHENYL)CYCLOPENTANECARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromophenyl)cyclopentanecarbonitrile (CAS: 143328-19-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)cyclopentanecarbonitrile is a versatile bifunctional molecule that is emerging as a significant building block in modern medicinal chemistry. Its structure, which incorporates a substituted aromatic ring and a nitrile-bearing cyclopentyl moiety, offers a unique combination of reactive sites. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications as a key intermediate in the development of novel therapeutics, particularly for agents targeting the central nervous system (CNS).[1] The presence of the bromine atom on the phenyl ring provides a crucial handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures.[1]

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development. While experimentally determined data is not widely published, a combination of predicted values and data from analogous compounds provides a solid foundation for its characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 143328-19-2 | [1] |

| Molecular Formula | C₁₂H₁₂BrN | [1] |

| Molecular Weight | 250.13 g/mol | [1] |

| Predicted Boiling Point | 351.3 ± 35.0 °C | [1] |

| Predicted Density | 1.41 ± 0.1 g/cm³ | [1] |

Expected Spectral Characteristics:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromophenyl group, likely appearing as two doublets in the aromatic region due to para-substitution. The cyclopentyl protons would present as a series of multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the quaternary carbon of the nitrile group, the carbons of the cyclopentyl ring, and the carbons of the 4-bromophenyl ring, including the carbon atom bonded to the bromine.

-

IR Spectroscopy: The infrared spectrum should exhibit a sharp, medium-intensity absorption band characteristic of the nitrile (C≡N) stretching vibration, typically found in the range of 2220-2260 cm⁻¹. Other significant absorptions would include those for C-H stretching of the aromatic and aliphatic portions and C=C stretching of the aromatic ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately equal intensity for M and M+2) would be a key feature for identifying the presence of a single bromine atom in the molecule.

Synthesis of this compound

The proposed synthesis involves a two-step process starting from 1-hydroxycyclopentanecarbonitrile, proceeding through a chlorinated intermediate, followed by a coupling reaction.

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from Analogy)

Step 1: Preparation of 1-Chlorocyclopentanecarbonitrile

-

In a reaction vessel, dissolve 1-hydroxycyclopentanecarbonitrile in a suitable solvent such as xylene.

-

Heat the mixture to approximately 60°C with stirring.

-

Prepare a solution of triphosgene in xylene.

-

Add the triphosgene solution dropwise to the heated reaction mixture, maintaining the temperature between 60-65°C.

-

Upon completion of the addition, heat the mixture to reflux for approximately 2 hours to ensure complete conversion to 1-chlorocyclopentanecarbonitrile. The resulting solution is used directly in the next step.

Step 2: Synthesis of this compound (Proposed)

-

Prepare a Grignard reagent from 1,4-dibromobenzene or a similar 4-bromophenyl organometallic species.

-

In a separate reaction vessel, to the solution of 1-chlorocyclopentanecarbonitrile from Step 1, add a suitable coupling catalyst.

-

Cool the reaction mixture and add the prepared 4-bromophenyl Grignard reagent dropwise, maintaining a controlled temperature.

-

After the addition is complete, allow the reaction to proceed to completion. The progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction is quenched with a suitable aqueous solution (e.g., saturated ammonium chloride).

-

The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

Applications in Drug Discovery and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of both a nitrile group and an aryl bromide allows for sequential or orthogonal functionalization.

Figure 2: Reactivity and application pathways of the title compound.

Role as a Pharmaceutical Intermediate

This compound is particularly noted for its use as a key intermediate in the development of agents targeting the central nervous system (CNS).[1] The cyclopentane scaffold is a common motif in many biologically active compounds and can impart favorable pharmacokinetic properties.

The aryl bromide functionality is especially significant as it allows for the introduction of various substituents through well-established palladium-catalyzed cross-coupling reactions. This enables the exploration of a wide chemical space during lead optimization in drug discovery programs. For example, a Suzuki coupling could be employed to introduce a new aryl or heteroaryl group at the 4-position of the phenyl ring, potentially modulating the compound's interaction with a biological target.

The nitrile group can also be transformed into other functional groups. For instance, it can be reduced to a primary amine, which can then be further derivatized, or it can be hydrolyzed to a carboxylic acid, providing another point for modification.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. Based on available data for analogous compounds, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.

Table 2: GHS Hazard Information (for analogous compounds)

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Storage should be at room temperature in a sealed, dry container.[1]

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its dual functionality allows for a range of chemical transformations, making it an attractive starting material for the synthesis of complex, biologically active molecules. The synthetic route, adaptable from established procedures for similar compounds, provides a practical approach to its preparation. As the demand for novel therapeutics continues to grow, the utility of such well-designed building blocks in accelerating drug discovery and development is undeniable.

References

-

MySkinRecipes. This compound. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)cyclopentanecarbonitrile

Foreword: The Imperative of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug development, the adage "it's not just about potency" has never been more resonant. The journey of a therapeutic candidate from a promising hit to a viable clinical entity is paved with challenges, many of which are dictated by its fundamental physicochemical properties. These characteristics, including lipophilicity, solubility, and ionization state, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[1][2][3] A comprehensive understanding of these parameters is not merely an academic exercise; it is a critical predictive tool that enables researchers to de-risk candidates early, optimize their performance, and navigate the complex biological milieu with greater precision.[4][5]

This guide provides an in-depth technical examination of 1-(4-Bromophenyl)cyclopentanecarbonitrile, a compound of interest within the broader chemical space of aryl-substituted nitriles. While specific experimental data for this molecule is not extensively available in public literature, this document serves as a comprehensive framework for its characterization. We will explore its predicted physicochemical properties, detail the rigorous experimental methodologies for their determination, and provide the scientific rationale behind these protocols. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical foundation and practical insights into the physicochemical evaluation of novel chemical entities.

Molecular Identity and Structural Attributes

A precise understanding of a compound's structure is the cornerstone of its physicochemical characterization.

| Identifier | Value | Source |

| IUPAC Name | 1-(4-bromophenyl)cyclopentane-1-carbonitrile | N/A |

| CAS Number | 143328-19-2 | , |

| Molecular Formula | C₁₂H₁₂BrN | |

| Molecular Weight | 250.13 g/mol | |

| Canonical SMILES | C1CCC(C1)(C#N)C2=CC=C(C=C2)Br | N/A |

Predicted Physicochemical Properties: A Computational Overview

In the absence of extensive experimental data, computational predictions serve as a valuable starting point for understanding the likely behavior of a molecule. These estimations are derived from the compound's structure using well-established algorithms.

| Property | Predicted Value | Significance in Drug Discovery |

| Melting Point | Not available | Influences solubility and formulation development. |

| Boiling Point | 351.3 ± 35.0 °C | Relevant for purification and stability assessment. |

| Density | 1.41 ± 0.1 g/cm³ | Important for formulation and process chemistry. |

| LogP (Octanol-Water Partition Coefficient) | ~3.5 - 4.0 | A key indicator of lipophilicity, affecting absorption, distribution, and metabolism. |

| Aqueous Solubility (LogS) | Low | Critical for bioavailability and formulation of orally administered drugs. |

| pKa | Not readily ionizable | Determines the charge state of the molecule at different physiological pH values, impacting solubility and membrane permeability. |

Synthesis and Characterization: A Proposed Pathway

The structural confirmation of the synthesized compound would rely on a suite of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would reveal the chemical shifts and coupling constants of the aromatic and cyclopentyl protons, confirming their connectivity.

-

¹³C NMR would provide information on the number and electronic environment of the carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the nitrile group (C≡N stretch) typically around 2220-2260 cm⁻¹, as well as bands corresponding to the aromatic C-H and C-C bonds.

-

Mass Spectrometry (MS): MS would determine the molecular weight of the compound and provide fragmentation patterns that can further confirm its structure. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard, field-proven methodologies for the experimental determination of the key physicochemical properties of a novel compound like this compound.

Determination of Lipophilicity (LogP)

Causality Behind Experimental Choice: The octanol-water partition coefficient (LogP) is the industry standard for measuring lipophilicity. The "shake-flask" method, while traditional, remains the gold standard for its direct and unambiguous measurement of a compound's partitioning behavior between an aqueous and a lipid-mimicking phase.

Protocol: Shake-Flask Method

-

Preparation of Phases: Prepare a phosphate buffer at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.

-

Compound Dissolution: Accurately weigh a small amount of this compound and dissolve it in the pre-saturated n-octanol.

-

Partitioning: Add an equal volume of the pre-saturated phosphate buffer to the n-octanol solution in a sealed vial.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and allow the compound to partition between the two phases. Subsequently, centrifuge the vial to achieve complete phase separation.

-

Quantification: Carefully sample both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The LogP is calculated using the following formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])

Self-Validating System: The protocol's integrity is maintained by running a known standard with a well-established LogP value in parallel. The recovery of the compound from both phases should also be assessed to ensure no significant loss due to adsorption to the vial walls.

Diagram: Experimental Workflow for LogP Determination

Caption: Workflow for Shake-Flask LogP Determination.

Determination of Aqueous Solubility

Causality Behind Experimental Choice: Aqueous solubility is a critical determinant of oral bioavailability. It is essential to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput screening method, while thermodynamic solubility represents the true equilibrium solubility and is more relevant for lead optimization and pre-formulation studies. The shake-flask method is the definitive approach for determining thermodynamic solubility.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: After equilibration, filter or centrifuge the suspension to remove the undissolved solid.

-

Quantification: Analyze the clear supernatant to determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

-

Result Expression: The thermodynamic solubility is expressed in units such as µg/mL or µM.

Self-Validating System: The presence of undissolved solid at the end of the experiment is a visual confirmation that a saturated solution was achieved. Analysis of samples taken at different time points (e.g., 24 and 48 hours) should yield consistent results, indicating that equilibrium has been reached.

Diagram: Thermodynamic vs. Kinetic Solubility Workflow

Caption: Comparison of Thermodynamic and Kinetic Solubility Workflows.

Determination of Ionization Constant (pKa)

Causality Behind Experimental Choice: The pKa of a compound dictates its charge state at different physiological pHs, which in turn affects its solubility, permeability, and target binding. For compounds that are sparingly soluble in water, potentiometric titration in a co-solvent system is a robust method.

Protocol: Potentiometric Titration in a Co-solvent

-

Instrumentation: Utilize an automated potentiometric titrator equipped with a calibrated pH electrode.

-

Sample Preparation: Dissolve a precise amount of this compound in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water). The co-solvent is necessary to ensure the compound remains in solution throughout the titration.

-

Titration: Titrate the solution with a standardized solution of hydrochloric acid or sodium hydroxide. The pH of the solution is monitored continuously as a function of the volume of titrant added.

-

Data Analysis: The pKa is determined from the inflection point of the resulting titration curve. Specialized software is used to analyze the curve and calculate the precise pKa value. For titrations performed in a co-solvent, extrapolation methods (e.g., Yasuda-Shedlovsky plots) are often used to estimate the aqueous pKa.

-

Consideration for the Nitrile Group: The nitrile group is generally considered non-ionizable under physiological conditions. However, the overall electronic nature of the molecule could influence the basicity of the aromatic ring, although it is expected to be very weak. The primary purpose of this experiment would be to confirm the absence of any ionizable functional groups within the physiological pH range.

Self-Validating System: The system is calibrated using standard buffers before each experiment. The titration of a known compound with a similar pKa serves as a system suitability test.

Conclusion: A Framework for Data-Driven Decisions

The physicochemical properties of this compound, like any drug candidate, are not merely a collection of data points but rather a predictive blueprint of its in vivo behavior. While this guide has relied on computational predictions due to the limited availability of experimental data, it has laid out the authoritative and validated experimental methodologies required for a thorough characterization. The successful application of these protocols will yield the critical data necessary to inform rational drug design, guide formulation development, and ultimately, increase the probability of success in the challenging journey of bringing a new therapeutic to patients. The principles and workflows detailed herein are broadly applicable and represent best practices in the physicochemical profiling of novel chemical entities.

References

-

Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]

-

Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

- Kerns, E. H., & Di, L. (2008).

- Avdeef, A. (2003).

-

Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. [Link]

-

Gleeson, M. P., Hersey, A., & Hannongbua, S. (2011). In silico prediction of physicochemical properties. In Real-World Drug Discovery (pp. 45-72). John Wiley & Sons, Inc. [Link]

Sources

An In-depth Technical Guide to the Structural Elucidation of 1-(4-Bromophenyl)cyclopentanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-(4-bromophenyl)cyclopentanecarbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] This document moves beyond a simple recitation of analytical techniques, offering a detailed exploration of the underlying principles and experimental considerations essential for unambiguous characterization. Through a multi-faceted analytical approach integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this guide equips researchers with the necessary tools to confirm the synthesis and purity of this crucial building block. Each section details not only the expected spectral features but also the causal logic behind the experimental design and data interpretation, ensuring a self-validating and scientifically rigorous elucidation process.

Introduction: The Significance of this compound

This compound (C₁₂H₁₂BrN) is a molecule of significant interest in medicinal chemistry and drug development.[1][2] Its structure, featuring a brominated phenyl ring attached to a cyclopentane core bearing a nitrile group, offers multiple points for synthetic modification, making it a versatile precursor for a range of bioactive molecules. The presence of the bromine atom, for instance, allows for palladium-catalyzed cross-coupling reactions to introduce further complexity, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up diverse synthetic pathways. Given its role as a foundational element in the synthesis of potentially therapeutic agents, rigorous structural confirmation is paramount to ensure the integrity of subsequent research and development.

This guide will systematically deconstruct the molecule's structure through the lens of modern analytical techniques. We will delve into the expected outcomes from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, providing a detailed roadmap for its unequivocal identification.

Molecular Structure of this compound

Caption: A plausible synthetic route to this compound.

This reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to facilitate the dissolution of the cyanide salt and promote the SN2 reaction mechanism. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the product is isolated through an aqueous workup and purified by column chromatography or recrystallization.

Spectroscopic Elucidation: A Multi-Technique Approach

The confirmation of the structure of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 | Doublet | 2H | Aromatic protons ortho to the bromine atom |

| ~ 7.3 | Doublet | 2H | Aromatic protons meta to the bromine atom |

| ~ 2.2 - 2.4 | Multiplet | 4H | Cyclopentyl protons adjacent to the quaternary carbon |

| ~ 1.8 - 2.0 | Multiplet | 4H | Remaining cyclopentyl protons |

-

Aromatic Region (δ 7.0-8.0): The para-substituted phenyl ring will give rise to a characteristic AA'BB' system, appearing as two doublets. [3]The protons ortho to the electron-withdrawing bromine atom are expected to be deshielded and appear at a higher chemical shift (downfield) compared to the protons meta to the bromine.

-

Aliphatic Region (δ 1.5-2.5): The eight protons of the cyclopentyl ring are diastereotopic and will likely appear as complex multiplets. The four protons on the carbons adjacent to the quaternary carbon (C1) are expected to be slightly deshielded due to the proximity of the phenyl and nitrile groups.

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 | Quaternary aromatic carbon attached to the cyclopentyl group |

| ~ 132 | Aromatic carbons ortho to the bromine atom |

| ~ 129 | Aromatic carbons meta to the bromine atom |

| ~ 122 | Aromatic carbon attached to the bromine atom (ipso-carbon) |

| ~ 121 | Nitrile carbon (-C≡N) |

| ~ 45 | Quaternary carbon of the cyclopentyl ring |

| ~ 38 | Cyclopentyl carbons adjacent to the quaternary carbon |

| ~ 24 | Remaining cyclopentyl carbons |

-

Aromatic and Nitrile Carbons: The aromatic carbons will resonate in the typical downfield region (δ 120-150). The carbon atom directly attached to the bromine (ipso-carbon) is expected to have its chemical shift influenced by the "heavy atom effect," which can cause a shift that is not solely based on electronegativity. [4]The nitrile carbon will appear as a sharp signal around δ 121.

-

Aliphatic Carbons: The quaternary carbon of the cyclopentane ring will be deshielded and appear around δ 45. The remaining cyclopentyl carbons will give signals in the aliphatic region.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the key functional groups present in a molecule.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2950 | Medium | Aliphatic C-H stretch |

| ~ 2230 | Sharp, Medium | C≡N (nitrile) stretch |

| ~ 1590, 1480 | Medium to Strong | Aromatic C=C stretching |

| ~ 830 | Strong | para-disubstituted C-H out-of-plane bend |

| ~ 1070 | Strong | C-Br stretch |

-

Nitrile Stretch: The most characteristic peak in the IR spectrum will be the sharp absorption around 2230 cm⁻¹ due to the C≡N stretching vibration.

-

Aromatic and Aliphatic C-H Stretches: The spectrum will show absorptions for both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹). [5]* Aromatic C=C Stretches: The presence of the benzene ring will be confirmed by absorptions in the 1450-1600 cm⁻¹ region. [6]* Para-Substitution: A strong band around 830 cm⁻¹ is indicative of a para-disubstituted benzene ring. [3][7] Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Expected Mass Spectrometry Data

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units. [8]For C₁₂H₁₂BrN, the expected m/z values would be around 250 and 252.

-

Major Fragmentation Pathways:

-

Loss of Bromine: A significant fragment will likely correspond to the loss of the bromine atom, resulting in a peak at m/z 170 (M - Br)⁺.

-

Loss of HCN: Fragmentation of the nitrile group can lead to the loss of HCN, giving a peak at m/z 223/225.

-

Tropylium Ion: Rearrangement of the phenyl-containing fragment can lead to the formation of a tropylium ion or related aromatic cations.

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI), to generate charged fragments.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragmentation patterns.

Integrated Analytical Workflow

Caption: A comprehensive workflow for the synthesis and structural elucidation.

Conclusion: A Self-Validating Approach to Structural Integrity

The structural elucidation of this compound is a critical step in its application in pharmaceutical research and development. By employing a synergistic combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry, a complete and unambiguous structural assignment can be achieved. The congruence of the data obtained from these independent analytical techniques provides a self-validating system, ensuring the identity and purity of the compound. This guide has outlined the theoretical underpinnings, practical experimental protocols, and expected spectral features to empower researchers in their synthetic and analytical endeavors. The rigorous application of these principles is fundamental to maintaining the highest standards of scientific integrity in the development of new chemical entities.

References

-

Fiveable. (n.d.). Para-Disubstituted Benzenes Definition. Fiveable. Retrieved from [Link]

-

T. T. T. N. Vo, et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of Mass Spectrometry, 49(5), 417-426. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. Retrieved from [Link]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved from [Link]

-

LibreTexts Chemistry. (2019). 18.8: Spectral Characteristics of the Benzene Ring. LibreTexts. Retrieved from [Link]

-

NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. NIST. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. OpenStax. Retrieved from [Link]

-

Smith, B. C. (2016). Distinguishing structural isomers: Mono- and disubstituted benzene rings. Spectroscopy, 31(5). Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. The Royal Society of Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). (4-Bromophenyl) 4-cyanobenzoate - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Bromophenyl)Cyclopropanecarbonitrile. PubChem. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. Retrieved from [Link]

-

SlidePlayer. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. SlidePlayer. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane. Doc Brown's Chemistry. Retrieved from [Link]

-

St. Francis Xavier University. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). St. Francis Xavier University. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Compound Interest. Retrieved from [Link]

-

AOBChem USA. (n.d.). This compound. AOBChem USA. Retrieved from [Link]

-

PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. LibreTexts. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Oregon State University. Retrieved from [Link]

-

ResearchGate. (2015). 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. NIST. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. NIST. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Synthesis of aryl trimethylstannanes from aryl halides: an efficient photochemical method. The Royal Society of Chemistry. Retrieved from [Link]

-

NIST. (n.d.). 1-(4-methoxyphenyl)cyclopentanecarbonitrile. NIST. Retrieved from [Link]

-

Narayanaswamy, V. H., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Journal of Molecular Structure, 1228, 129759. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclopentane. Doc Brown's Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). New Efficient Preparation of Arylzinc Compounds from Aryl Halides Using Cobalt Catalysis and Sacrificial Anode Process. Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. 4-Bromophenethyl alcohol(4654-39-1) 1H NMR spectrum [chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. fiveable.me [fiveable.me]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Methodological Guide to the Spectroscopic Characterization of 1-(4-Bromophenyl)cyclopentanecarbonitrile

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-(4-Bromophenyl)cyclopentanecarbonitrile using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific compound, this document serves as a predictive and methodological whitepaper. It is designed for researchers, scientists, and professionals in drug development, offering insights into data acquisition protocols and the principles of spectral interpretation. The guide synthesizes theoretical predictions with field-proven methodologies to create a self-validating system for the analytical characterization of this and similar molecules.

Introduction

This compound is a substituted aromatic nitrile featuring a stereochemically complex quaternary carbon. Such structures are of significant interest in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of bioactive molecules and functional materials. The precise confirmation of its molecular structure is paramount for its application in any field. This guide outlines the expected spectral data from NMR, IR, and MS analyses, providing both a predictive blueprint and the experimental workflows necessary for its empirical verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms. For this compound, NMR is essential for confirming the substitution pattern of the aromatic ring and the integrity of the cyclopentyl moiety.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to exhibit two distinct regions corresponding to the aromatic and the aliphatic protons. The para-substitution on the benzene ring will result in a characteristic AA'BB' spin system, appearing as two distinct doublets.[1][2] The cyclopentane protons, being diastereotopic, are expected to show complex multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-2', H-6' | ~7.60 | Doublet | 2H | Deshielded by the adjacent electron-withdrawing bromine atom. |

| H-3', H-5' | ~7.45 | Doublet | 2H | Shielded relative to H-2'/H-6' but deshielded by the aromatic ring current. |

| Cyclopentyl-H | 1.80 - 2.50 | Multiplet | 8H | Complex splitting due to diastereotopic nature and coupling with adjacent protons. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the chemically non-equivalent carbon atoms. Due to the molecule's symmetry, eight distinct signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1' (ipso-C attached to cyclopentyl) | ~140 | Aromatic quaternary carbon, deshielded. |

| C-4' (ipso-C attached to Br) | ~123 | Shielded by the "heavy atom effect" of bromine. |

| C-2', C-6' | ~129 | Aromatic CH carbons adjacent to the bromo-substituted carbon. |

| C-3', C-5' | ~128 | Aromatic CH carbons adjacent to the cyclopentyl-substituted carbon. |

| C-1 (quaternary) | ~45 | Aliphatic quaternary carbon, deshielded by the nitrile group. |

| C≡N (nitrile) | ~122 | Characteristic shift for a nitrile carbon.[3] |

| Cyclopentyl-CH₂ | 30 - 40 | Aliphatic methylene carbons in the cyclopentane ring.[4] |

Experimental Protocol for NMR Data Acquisition

A robust NMR spectrum can be obtained by following a standardized procedure that ensures sample purity and instrument stability.[5]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire a standard ¹H NMR spectrum using a single-pulse experiment.

-

For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon, which may require a longer acquisition time due to the low natural abundance of ¹³C.[6]

-

NMR Data Interpretation Workflow

Caption: Workflow for NMR spectral analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[7]

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by several key absorption bands.

Table 3: Predicted Characteristic IR Frequencies

| Wavenumber (cm⁻¹) | Functional Group & Vibration | Intensity | Rationale |

| ~3030 | Aromatic C-H Stretch | Medium | Characteristic of sp² C-H bonds.[8] |

| 2950-2850 | Aliphatic C-H Stretch | Strong | From the cyclopentane ring. |

| ~2230 | C≡N (Nitrile) Stretch | Strong, Sharp | The nitrile group has a strong, characteristic absorption.[9][10] |

| ~1590, ~1480 | Aromatic C=C Stretch | Medium | Skeletal vibrations of the benzene ring. |

| 850-800 | Aromatic C-H Out-of-Plane Bend | Strong | Indicative of para-disubstitution.[11][12] |

| ~1070 | C-Br Stretch | Medium | Often found in the fingerprint region. |

Experimental Protocol for IR Data Acquisition

Several methods are available for preparing a solid sample for IR analysis.[13][14]

-

Attenuated Total Reflectance (ATR): This is the simplest method. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. This is often the preferred method for its speed and ease of use.

-

Potassium Bromide (KBr) Pellet:

-

Grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent disc.

-

Place the disc in the spectrometer's sample holder for analysis.

-

-

Thin Film:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).

-

Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate for analysis.

-

Functional Group Identification Flowchart

Caption: Flowchart for IR functional group analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the molecular weight and, with high-resolution instruments, the molecular formula of a compound. The fragmentation pattern offers additional structural clues.

Predicted Mass Spectrum and Fragmentation

Electron Ionization (EI) is a common technique for volatile organic compounds and is expected to produce a distinct molecular ion peak and several characteristic fragment ions.[15]

-

Molecular Ion (M⁺): A key feature will be a pair of peaks for the molecular ion due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.7% and 49.3%, respectively).[16][17] Therefore, we expect to see two peaks of almost equal intensity at m/z values corresponding to [C₁₂H₁₂⁷⁹BrN]⁺ and [C₁₂H₁₂⁸¹BrN]⁺.

-

Key Fragmentations:

-

Loss of Bromine: Cleavage of the C-Br bond is a likely fragmentation pathway, which would result in a fragment ion at m/z corresponding to [M - Br]⁺.

-

Loss of HCN: Nitriles can undergo fragmentation by losing a molecule of hydrogen cyanide (HCN, 27 Da).[18]

-

Benzylic Cleavage: Fragmentation of the cyclopentane ring could occur, with cleavage at the benzylic position being favorable.

-

Experimental Protocol for EI-MS Data Acquisition

-

Sample Introduction: A small amount of the sample (typically <1 mg) is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized by heating under high vacuum.[19]

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).[20]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This guide provides a detailed, predictive, and methodological framework for the comprehensive spectroscopic analysis of this compound. By following the outlined protocols for NMR, IR, and MS, researchers can confidently acquire high-quality data. The predicted spectral characteristics presented herein offer a robust reference for the interpretation of this data, enabling unambiguous structural confirmation. This integrated approach, combining predictive analysis with established experimental workflows, exemplifies a rigorous scientific methodology for the characterization of novel chemical entities.

References

- Drawell. (n.d.). Sample Preparation for FTIR Analysis.

- University of California, Los Angeles. (n.d.). Sample preparation for FT-IR.

- JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy.

- LPD Lab Services Ltd. (2026). FTIR Principles and Sample Preparation.

- Scribd. (n.d.). 05 Notes On Nitriles IR Spectra.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- Ghosh, A., et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B.

- Fiveable. (n.d.). Para-Disubstituted Benzenes Definition.

- Li, A., et al. (2014).

- University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.

- University of Illinois. (n.d.). Electron Ionization. Retrieved from School of Chemical Sciences, University of Illinois.

- ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of....

- University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- University of Cambridge. (n.d.). NMR Sample Preparation.

- JoVE. (2025). NMR Spectroscopy of Benzene Derivatives.

- ACS Publications. (n.d.). Mass Spectrometric Analysis. Aliphatic Nitriles.

- Iowa State University. (n.d.). NMR Sample Preparation.

- Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.

- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.

- Michigan State University. (n.d.). Infrared Spectroscopy.

- NIH. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.

- AZoM. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis.

- Harvard University. (n.d.). Short Summary of 1H-NMR Interpretation.

- National Bureau of Standards. (2009). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes.

- Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.

- University of Lethbridge. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).

- Creative Proteomics. (2019).

- Chemistry LibreTexts. (2024). 15.

- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.

- Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes.

- OpenStax. (2023). 15.

- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment.

- University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- NIH. (n.d.).

- ACS Publications. (2025). Bromine-Functionalized Covalent Organic Frameworks....

- NIH. (n.d.). Mass spectrometry of analytical derivatives. 1.

- YouTube. (2023).

- Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra.

- Compound Interest. (2015). A guide to 13C NMR chemical shift values.

- N/A. (n.d.). 13C NMR Chemical Shift Table.pdf.

- ACD/Labs. (n.d.).

- Chemistry Stack Exchange. (2015).

Sources

- 1. jove.com [jove.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. books.rsc.org [books.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. fiveable.me [fiveable.me]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. eng.uc.edu [eng.uc.edu]

- 15. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 16. savemyexams.com [savemyexams.com]

- 17. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 19. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 20. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 1-(4-Bromophenyl)cyclopentanecarbonitrile: A Technical Guide for Drug Development Professionals

This guide provides an in-depth technical exploration of the solubility of 1-(4-Bromophenyl)cyclopentanecarbonitrile, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development—from reaction kinetics to final formulation—this document synthesizes theoretical principles with actionable experimental protocols. It is designed to empower researchers and scientists with the expertise to make informed decisions on solvent selection and to rigorously determine solubility profiles.

Section 1: The Strategic Importance of this compound and Its Solubility

This compound is a significant building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.[1] Its molecular structure, featuring a polar nitrile group and a non-polar bromophenyl-cyclopentyl framework, presents a unique solubility challenge. The nitrile moiety offers a reactive handle for transformation into amines or carboxylic acids, while the brominated phenyl ring is primed for cross-coupling reactions—staples of modern medicinal chemistry.

A comprehensive understanding of its solubility in different organic solvents is not merely academic; it is a cornerstone of efficient process development. Proper solvent selection dictates reaction efficiency, influences crystallization and purification, and is a critical parameter in preclinical formulation studies. Misjudging solubility can lead to suboptimal yields, complex purification procedures, and ultimately, delays in the drug development pipeline.

Section 2: The Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Deep Dive

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[2] At a molecular level, the dissolution of a crystalline solute in a solvent is a three-step thermodynamic process:

-

Overcoming the Lattice Energy: Energy is required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Solvent Cavity Formation: Energy is expended to create a space within the solvent to accommodate a solute molecule.

-

Solvation: Energy is released as the solute molecule forms new interactions with the solvent molecules.

For dissolution to occur, the energy released during solvation must compensate for the energy required for the first two steps. The polarity of both the solute and the solvent is the primary determinant of the favorability of these interactions. This compound's hybrid polarity suggests it will exhibit a nuanced solubility profile, favoring solvents that can effectively solvate both its polar and non-polar regions.

Section 3: A Rigorous Protocol for the Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is indispensable for accuracy. The following is a comprehensive, self-validating protocol for determining the solubility of this compound in various organic solvents.

Materials and Instrumentation

-

Solute: this compound (purity >98%)

-

Solvents: A representative panel of organic solvents of analytical grade (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, water).

-

Equipment:

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric glassware

-

Syringe filters (0.22 µm)

-

Experimental Workflow Diagram

The following diagram outlines the logical flow of the solubility determination process.

Caption: Isothermal Equilibrium Solubility Workflow.

Step-by-Step Methodology

-

Preparation of Saturated Solutions: In a series of vials, add an excess amount of this compound to a precisely known volume of each test solvent. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25°C) for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.[2]

-

Phase Separation: Centrifuge the vials to pellet the excess solid. This step is critical for a clean separation of the saturated solution.

-

Sample Preparation: Carefully withdraw a known volume of the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any fine particulates. Accurately dilute the filtered sample to a concentration within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples using a validated HPLC method to determine the precise concentration of the dissolved solute.

-

Solubility Calculation: Back-calculate the original concentration in the saturated solution using the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

Section 4: Predicted Solubility Profile and Data Interpretation

While specific experimental data for this compound is not widely published, a predicted solubility profile can be extrapolated based on its structure and general principles of organic chemistry.[3][4]

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-polar Aliphatic | Very Low | Ineffective at solvating the polar nitrile group. |

| Toluene | Non-polar Aromatic | Low to Moderate | π-π interactions between the solvent and the bromophenyl ring may provide some level of solvation. |

| Diethyl Ether | Slightly Polar | Moderate | The ether oxygen can act as a hydrogen bond acceptor for any potential interactions and can solvate the non-polar regions. |

| Ethyl Acetate | Moderately Polar | Moderate to High | The ester functionality provides a good balance of polarity to interact with both the nitrile group and the hydrocarbon backbone. |

| Acetone | Polar Aprotic | High | The polar carbonyl group of acetone will strongly interact with the polar nitrile group of the solute. |

| Ethanol | Polar Protic | High | The hydroxyl group can act as a hydrogen bond donor/acceptor, and the ethyl chain provides some non-polar character, effectively solvating the entire molecule. |

| Methanol | Polar Protic | Moderate to High | Similar to ethanol, but its higher polarity may lead to slightly lower solubility due to the energetic cost of disrupting the solvent's hydrogen bonding network. |

| Water | Highly Polar Protic | Insoluble | The large, non-polar bromophenyl-cyclopentyl portion of the molecule is hydrophobic, making it energetically unfavorable to dissolve in water.[3] |

Section 5: Conclusion and Forward-Looking Recommendations

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While the provided solubility table is predictive, the detailed experimental protocol offers a robust pathway to generating precise, reliable data. It is strongly recommended that researchers undertake this experimental determination in their own laboratories to inform their specific applications. Such data will be invaluable for optimizing reaction conditions, developing efficient purification strategies, and accelerating the journey from a promising intermediate to a viable drug candidate.

References

-

Scribd. Procedure For Determining Solubility of Organic Compounds. Available from: [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available from: [Link]

- Chey, W., & Calder, G. V. (1972). Method for Determining Solubility of Slightly Soluble Organic Compounds. Analytical Chemistry, 44(3), 639-640.

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? Available from: [Link]

-

University of Toronto Scarborough. Solubility. Chemistry Online @ UTSC. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

Sources

A Technical Guide to 1-(4-Bromophenyl)cyclopentanecarbonitrile: Synthesis, Properties, and Applications in CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)cyclopentanecarbonitrile is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a cyclopentanecarbonitrile moiety attached to a brominated phenyl ring, provides two key points for chemical modification. The nitrile group can be transformed into a variety of other functional groups, such as amines or carboxylic acids, while the aryl bromide is a prime handle for transition metal-catalyzed cross-coupling reactions. These characteristics make it a valuable intermediate, particularly in the construction of complex molecular architectures for central nervous system (CNS) drug candidates.[1] This guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, and its strategic application in the field of drug discovery.

Physicochemical and Safety Data

Accurate characterization of a synthetic intermediate is fundamental to its effective use in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂BrN | [2][3] |

| Molecular Weight | 250.13 g/mol | N/A |

| CAS Number | 143328-19-2 | [2][4] |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥97% | [2] |

| Predicted Boiling Point | 351.3 ± 35.0 °C | N/A |

| Predicted Density | 1.41 ± 0.1 g/cm³ | N/A |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection. Work should be conducted in a well-ventilated fume hood.

-

Storage : Store at room temperature in a dry, tightly sealed container.[1]

Molecular Structure

The structure of this compound is foundational to its reactivity and utility as a synthetic building block.

Caption: Molecular structure of this compound.

Synthesis Protocol: Phase-Transfer Catalyzed Cycloalkylation

The synthesis of this compound can be reliably achieved through the phase-transfer catalyzed cycloalkylation of 4-bromophenylacetonitrile with 1,4-dibromobutane. This method is adapted from a well-established and robust procedure published in Organic Syntheses for a similar, non-brominated analog.[5]

Reaction Principle

The reaction proceeds via the deprotonation of the acidic α-carbon of 4-bromophenylacetonitrile by a strong base (aqueous sodium hydroxide). The resulting carbanion is transferred from the aqueous phase to the organic phase by a phase-transfer catalyst (e.g., benzyltriethylammonium chloride). In the organic phase, the nucleophilic carbanion undergoes a double alkylation with 1,4-dibromobutane to form the cyclopentane ring.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-Bromophenylacetonitrile (1.0 equiv)

-

1,4-Dibromobutane (1.2 equiv)

-

Benzyltriethylammonium chloride (0.025 equiv)

-

50% (w/v) aqueous sodium hydroxide

-

Diethyl ether (for extraction)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes/Ethyl acetate solvent system

Procedure:

-

Reaction Setup: In a two-necked round-bottomed flask equipped with a magnetic stir bar, thermometer, and reflux condenser, add 4-bromophenylacetonitrile (1.0 equiv), benzyltriethylammonium chloride (0.025 equiv), and 50% aqueous sodium hydroxide.

-

Reagent Addition: With vigorous stirring, add 1,4-dibromobutane (1.2 equiv) portion-wise to control any initial exotherm.

-

Reaction: Heat the biphasic mixture to an internal temperature of 65-70 °C and maintain for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer twice with diethyl ether.

-

Isolation: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

-

Purification: Purify the crude residue by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the pure this compound.

Applications in CNS Drug Discovery

The unique structural features of this compound make it a valuable scaffold for the development of novel CNS-active agents.[1] The design of CNS drugs is a complex process governed by the need for compounds to cross the blood-brain barrier (BBB). This typically requires a delicate balance of molecular weight, lipophilicity, and hydrogen bonding capacity.[6]

The 1-(4-bromophenyl)cyclopentane core provides a lipophilic scaffold that can aid in BBB penetration. The two reactive sites on the molecule allow for extensive Structure-Activity Relationship (SAR) studies:

-

Modification of the Nitrile Group : The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine. These transformations introduce polar functionality that can be used to fine-tune solubility or engage in hydrogen bonding with a biological target.

-

Cross-Coupling of the Aryl Bromide : The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling the exploration of diverse chemical space to optimize potency and selectivity for a given CNS target.

While specific drug candidates derived from this exact intermediate are not broadly disclosed in public literature, its utility is evident as a building block for creating libraries of novel compounds for screening against CNS targets like GPCRs, ion channels, and enzymes. For instance, related structures are explored in the discovery of novel inhibitors for targets such as the Protease-Activated Receptor 4 (PAR4), which has implications in neuroinflammatory disorders.[7]

Conclusion

This compound is a strategically important chemical intermediate with well-defined physicochemical properties and a reliable synthetic route. Its value lies in the dual reactivity of the nitrile and aryl bromide moieties, which provides medicinal chemists with the flexibility to generate diverse libraries of complex molecules. As the demand for novel and effective CNS therapeutics continues to grow, the application of such versatile building blocks will remain a cornerstone of modern drug discovery and development.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

AOBChem USA. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Bromophenyl)cyclopropanecarbonitrile. Retrieved from [Link]

-

ResearchGate. (2000). Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br. Retrieved from [Link]

-

Organic Syntheses. (2007). Electrophilic Cyclization with N-Iodosuccinimide: Preparation of 5-(4-Bromophenyl)-3-Iodo-2-(4-Methylphenyl)furan. Retrieved from [Link]

-

Blobaum, A. L., et al. (2021). Discovery and Optimization of a Novel Series of Competitive and Central Nervous System-Penetrant Protease-Activated Receptor 4 (PAR4) Inhibitors. ACS Chemical Neuroscience, 12(15), 2859–2881. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of 2-(2-Bromophenyl)-2-propylpentanenitrile. Retrieved from [Link]

-

Organic Syntheses. (2018). Preparation of 1-Phenylcyclopentane-1-carbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Bromophenyl)cyclobutanecarbonitrile. Retrieved from [Link]

- Google Patents. (1959). Process for the preparation of 1,4-dibromobutane.

-

Leeson, P. D., & Davis, A. M. (2004). Medicinal Chemical Properties of Successful Central Nervous System Drugs. Journal of Medicinal Chemistry, 47(25), 6338–6348. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. aobchem.com [aobchem.com]

- 3. This compound | C12H12BrN | CID 3987679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Optimization of a Novel Series of Competitive and Central Nervous System-Penetrant Protease-Activated Receptor 4 (PAR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

safety and handling of 1-(4-Bromophenyl)cyclopentanecarbonitrile

An In-Depth Technical Guide to the Safe Handling and Application of 1-(4-Bromophenyl)cyclopentanecarbonitrile

Section 1: Introduction and Compound Profile

This compound is a specialized organic molecule recognized for its role as a key intermediate and building block in medicinal chemistry and drug development.[1] Its structure, featuring a brominated aromatic ring and a cyclopentanecarbonitrile moiety, provides two distinct and synthetically valuable functional groups. The aryl bromide is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of complex molecular scaffolds. The nitrile group can be hydrolyzed, reduced, or converted to other functionalities, such as tetrazoles, making it a versatile precursor for various bioactive compounds.[2] This guide provides a comprehensive overview of its safety properties, handling protocols, and emergency procedures, designed for professionals in research and pharmaceutical development.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 143328-19-2 | [3][4] |

| Molecular Formula | C₁₂H₁₂BrN | [1][3][5] |

| Molecular Weight | 250.13 g/mol | [1] |

| IUPAC Name | 1-(4-bromophenyl)cyclopentane-1-carbonitrile | [5] |

| Appearance | Solid (Assumed based on handling data) | [6] |

| Purity | Typically ≥97% |[3] |

Section 2: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe handling. This compound possesses hazards associated with both its chemical class (aryl nitrile, brominated aromatic) and its specific toxicological profile.

GHS Classification and Toxicological Profile

The compound is classified as hazardous under the Globally Harmonized System (GHS). The primary health risks are associated with irritation and potential acute toxicity. While aryl nitriles are generally more metabolically stable and less acutely toxic than their aliphatic counterparts, they should still be handled with significant care.[7]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Code | Description | Pictogram | Signal Word |

|---|---|---|---|---|

| Skin Corrosion/Irritation | H315 | Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | GHS07 | Warning |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation | GHS07 | Warning |

Note: Data from supplier safety sheets.[3] Some related brominated aryl nitriles are also classified as Acute Toxicity Category 4 (H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled).[6][8] Given the structural similarities, it is prudent to assume this higher level of acute toxicity as a precautionary measure.

-

Inhalation: Inhalation of dust may cause respiratory tract irritation.[3][6]

-

Skin Contact: Causes skin irritation; prolonged contact may lead to redness and discomfort.[3][6]

-

Eye Contact: Causes serious eye irritation, potentially leading to redness, watering, and pain.[3][6]

-

Ingestion: Assumed to be harmful if swallowed, based on data from analogous compounds.[6][8]

Physicochemical and Environmental Hazards

-

Combustion Hazards: Like other organic nitriles, combustion may produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and highly toxic hydrogen cyanide (HCN).[7] The presence of bromine means that hydrogen bromide (HBr) gas, a corrosive respiratory irritant, will also be generated.

-

Environmental Hazards: Brominated aromatic compounds are noted for their environmental persistence and potential for bioaccumulation.[9][10] While specific data for this compound is lacking, it should be prevented from entering drains or waterways to avoid long-term environmental contamination.[6]

Risk Assessment Workflow

A systematic risk assessment should precede any handling of this chemical. The causality is simple: identifying risks before an experiment begins is the most effective way to mitigate them. This process ensures that appropriate controls are selected and implemented.

Caption: Risk assessment workflow for chemical handling.

Section 3: Standard Operating Procedures for Safe Handling

Adherence to standardized protocols is critical for minimizing exposure and ensuring laboratory safety. These procedures are built on the hierarchy of controls, prioritizing engineering solutions over personal protective equipment.

Engineering Controls

The primary defense against exposure is to handle the chemical within a controlled environment.

-

Chemical Fume Hood: All manipulations, including weighing, transfers, and reaction setups, must be performed inside a properly functioning chemical fume hood. This is non-negotiable, as it contains fine particulates and prevents inhalation, which is a primary exposure route.[6]

-

Ventilation: The laboratory should have sufficient general ventilation to ensure any fugitive emissions are diluted and exhausted.

-

Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[6]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is dictated by the hazards identified in Section 2.

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Protection | Rationale & Standard |

|---|---|---|

| Hands | Chemical-resistant gloves (Nitrile recommended) | Protects against skin contact and irritation. Always check glove manufacturer's compatibility charts for the specific solvents being used. Discard and replace immediately if contamination or perforation occurs. |